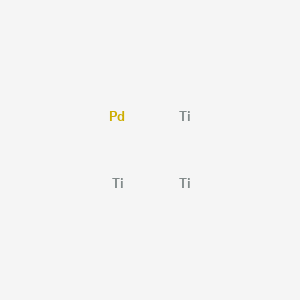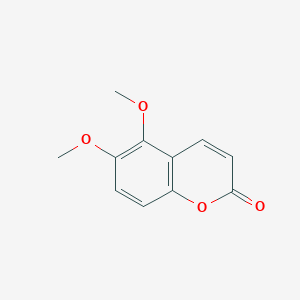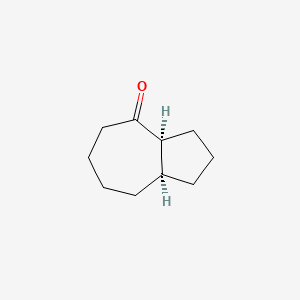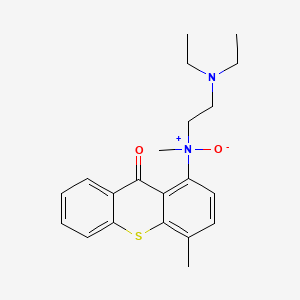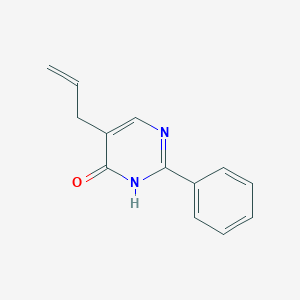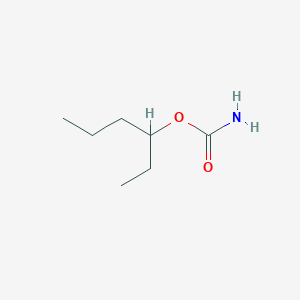
Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is a chemical compound known for its unique structure and properties It features a benzene ring substituted with four chlorine atoms and two ester groups, making it a derivative of tetrachlorobenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid with diprop-2-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
The major products formed from these reactions include tetrachlorobenzene derivatives with modified functional groups, such as hydroxyl, carboxyl, or alkoxy groups .
Applications De Recherche Scientifique
Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological molecules. The chlorine atoms on the benzene ring enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diprop-2-en-1-yl benzene-1,2-dicarboxylate
- 2,3,5,6-Tetrachlorobenzene-1,4-dicarboxylic acid
- Dichloro (diprop-2-en-1-yl)silane
Uniqueness
Diprop-2-en-1-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is unique due to the presence of both ester and chlorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications. Compared to similar compounds, it offers enhanced reactivity and stability, which are advantageous in synthetic and industrial processes .
Propriétés
Numéro CAS |
10497-32-2 |
|---|---|
Formule moléculaire |
C14H10Cl4O4 |
Poids moléculaire |
384.0 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H10Cl4O4/c1-3-5-21-13(19)7-9(15)11(17)8(12(18)10(7)16)14(20)22-6-4-2/h3-4H,1-2,5-6H2 |
Clé InChI |
YHFWYXGMKOQXFU-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCC=C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
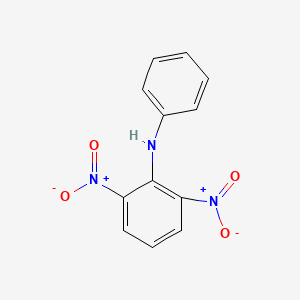
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)
